Boron trifluoride tert-butyl methyl etherate

Descripción general

Descripción

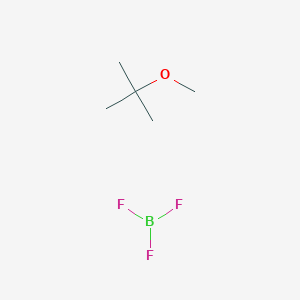

Boron trifluoride tert-butyl methyl etherate is a chemical compound with the molecular formula C5H12BF3O. It is a complex formed by the coordination of boron trifluoride with tert-butyl methyl ether. This compound is known for its use as a Lewis acid catalyst in various organic reactions due to its ability to accept electron pairs .

Métodos De Preparación

Boron trifluoride tert-butyl methyl etherate can be synthesized through the reaction of boron trifluoride with tert-butyl methyl ether. The reaction typically occurs under controlled conditions to ensure the formation of the desired complex. Industrial production methods often involve the use of boron trifluoride gas, which is absorbed by tert-butyl methyl ether in a suitable solvent .

Análisis De Reacciones Químicas

Boron trifluoride tert-butyl methyl etherate undergoes various types of chemical reactions, primarily due to its role as a Lewis acid. Some of the common reactions include:

Substitution Reactions: It can facilitate the substitution of functional groups in organic molecules.

Addition Reactions: It can promote the addition of nucleophiles to electrophilic centers.

Polymerization Reactions: It is used as a catalyst in the polymerization of certain monomers.

Common reagents used in these reactions include nucleophiles, electrophiles, and various organic substrates. The major products formed depend on the specific reaction conditions and the nature of the reactants involved .

Aplicaciones Científicas De Investigación

Catalytic Applications

Boron trifluoride as a Catalyst:

BF3-t-Bu-OEt is predominantly used as a catalyst in several organic reactions, including:

- Alkylation: It facilitates the alkylation of aromatic compounds, enhancing reaction rates and yields.

- Isomerization: The compound is effective in isomerizing alkenes and other substrates, which is crucial in refining processes.

- Polymerization: It serves as a catalyst for the polymerization of olefins, particularly isobutylene, leading to high vinylidene unsaturation in polybutene products. This property is advantageous for producing fuel and lubricant additives like PIBSA (Polyisobutylene Succinic Anhydride) .

BF3-t-Bu-OEt is instrumental in synthesizing various organoboron compounds through hydroboration-oxidation reactions. This process involves:

- Hydroboration of alkenes followed by oxidation to yield alcohols.

- The efficiency of BF3-t-Bu-OEt in these reactions enhances the formation of organoboron intermediates, which are pivotal in pharmaceutical synthesis and materials science .

Case Study 1: Polymerization of Isobutylene

In a study examining the polymerization of isobutylene using BF3-t-Bu-OEt, researchers found that the catalyst provided superior control over molecular weight distribution compared to conventional methods. The resulting polybutene exhibited enhanced properties suitable for lubricant formulations.

Case Study 2: Hydroboration Reactions

Another investigation focused on the hydroboration of various alkenes using BF3-t-Bu-OEt as a catalyst. The results indicated that this etherate complex significantly improved reaction rates and selectivity, demonstrating its utility in synthetic organic chemistry.

Mecanismo De Acción

The mechanism by which boron trifluoride tert-butyl methyl etherate exerts its effects involves the coordination of the boron atom with electron-rich species. This coordination activates the substrate, making it more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .

Comparación Con Compuestos Similares

Boron trifluoride tert-butyl methyl etherate can be compared with other similar compounds, such as:

- Boron trifluoride diethyl etherate

- Boron trifluoride acetonitrile complex

- Boron trifluoride methyl sulfide complex

These compounds also act as Lewis acid catalysts but differ in their reactivity and stability. This compound is unique due to its specific coordination with tert-butyl methyl ether, which imparts distinct properties and reactivity .

Actividad Biológica

Boron trifluoride tert-butyl methyl etherate (BF3·t-BuOCH3) is a Lewis acid widely utilized in organic synthesis. Its biological activity has garnered interest in various fields, including medicinal chemistry and polymer science. This article presents a detailed examination of the biological activity of BF3·t-BuOCH3, supported by data tables, case studies, and research findings.

BF3·t-BuOCH3 is a colorless liquid with a boiling point of approximately 126°C. It is produced by the reaction of boron trifluoride with tert-butyl methyl ether. The compound exhibits significant reactivity due to its Lewis acid characteristics, facilitating various organic reactions such as hydroboration-oxidation, epoxide cleavage, and esterification .

Biological Activity Overview

The biological activity of BF3·t-BuOCH3 can be categorized into several key areas:

Data Tables

The following table summarizes key findings from recent research on the biological activities associated with BF3·t-BuOCH3 and related boron compounds.

Case Studies

- Anticancer Research : A study investigated the effects of boronated compounds on FaDu hypopharyngeal tumor cells. The results indicated that these compounds could induce apoptosis and exhibit cytotoxic effects superior to standard treatments like bleomycin .

- Polymer Science : In a study focused on the polymerization of vegetable oils using BF3·t-BuOCH3 as a catalyst, researchers reported successful synthesis of high molecular weight polymers with potential applications in biodegradable materials .

Research Findings

Research into BF3·t-BuOCH3 has highlighted its versatility as both a reagent in organic synthesis and an agent with potential biological applications:

- Mechanism of Action : The mechanism by which boron compounds exert their biological effects often involves interaction with cellular targets, leading to altered signaling pathways and metabolic processes .

- Safety Profile : While BF3·t-BuOCH3 is effective in various applications, it is also noted for its toxicity upon inhalation and skin contact. Proper safety measures must be employed when handling this compound in laboratory settings .

Propiedades

IUPAC Name |

2-methoxy-2-methylpropane;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O.BF3/c1-5(2,3)6-4;2-1(3)4/h1-4H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGFHWYHOUAXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583585 | |

| Record name | 2-Methoxy-2-methylpropane--trifluoroborane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-27-0 | |

| Record name | 2-Methoxy-2-methylpropane--trifluoroborane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron trifluoride-tert-butyl methyl etherate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.